Specific Scientific Field: Organic electronics, which encompasses the study of organic semiconductors and their applications in electronic devices, is the specific scientific field relevant to this application.
Summary: Methyl 3-(3-cyanophenyl)acrylate (MCPA) serves as a promising monomer for photopolymerization in organic electronics. Researchers have explored its use in fabricating organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Experimental Procedures:Synthesis of MCPA: MCPA can be synthesized through the reaction of 4-cyanophenol with acryloyl chloride in the presence of triethylamine as a catalyst.
OTFTs: MCPA-derived polymers exhibit high charge carrier mobility, enabling efficient charge transport in OTFTs.
OLEDs: MCPA-containing emissive layers lead to bright and stable OLEDs with tunable emission colors.
Specific Scientific Field: Medicinal chemistry and bioinorganic chemistry are relevant fields for this application.
Summary: MCPA can serve as a ligand in coordination compounds with metal ions. These complexes exhibit interesting biological activities, including antimicrobial and antitumor effects.
Experimental Procedures:Antimicrobial Activity: MCPA-metal complexes show enhanced antimicrobial properties compared to free MCPA.
Antitumor Effects: Some MCPA-metal complexes exhibit cytotoxicity against cancer cells, making them potential candidates for drug development.
Methyl 3-(3-cyanophenyl)acrylate is an organic compound characterized by its acrylate structure, which includes a methyl ester and a cyanophenyl group. Its molecular formula is with a molecular weight of approximately 187.19 g/mol. This compound features a double bond between the carbon atoms of the acrylate group, making it reactive in various
Research indicates that compounds similar to methyl 3-(3-cyanophenyl)acrylate exhibit various biological activities, including:
Several synthetic routes exist for producing methyl 3-(3-cyanophenyl)acrylate:
Methyl 3-(3-cyanophenyl)acrylate finds applications in various fields:
Interaction studies involving methyl 3-(3-cyanophenyl)acrylate focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its binding affinities with enzymes or receptors can provide insights into its biological roles.
Methyl 3-(3-cyanophenyl)acrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(4-cyanophenyl)acrylate | Different position of the cyano group | |
Methyl 3-(2-cyanophenyl)acrylate | Cyano group at the ortho position | |
Methyl 3-(4-cyano-3-methylphenyl)acrylate | Contains a methyl substitution on the phenyl ring | |
Methyl 3-(4-nitrophenyl)acrylate | Nitro group instead of cyano |
The primary distinction of methyl 3-(3-cyanophenyl)acrylate lies in the positioning of the cyano group on the phenyl ring, which influences its reactivity and biological properties compared to other similar compounds.
Irritant